molecular formula C7H8N2O B13917223 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one

6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one

Cat. No.: B13917223
M. Wt: 136.15 g/mol
InChI Key: NTABJQYYEDKKCD-UHFFFAOYSA-N
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Description

6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one (CAS 92223-85-3) is a bicyclic heterocyclic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol . This structure serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry, particularly in the development of novel anticancer agents . The fused pyrrolo-pyrimidine scaffold is of significant research interest due to its presence in compounds with demonstrated biological activity. For instance, structurally similar dihydropyrrolo-imidazole fragments have been identified as potent, drug-like starting points for the development of inhibitors targeting the WIN-site of the epigenetic regulator protein WDR5 . Inhibition of WDR5 is a promising therapeutic strategy for various cancers, including mixed-lineage leukemia, neuroblastoma, and breast cancer . Furthermore, related pyrrolo-pyrimidine and pyrrolo-pyrazine derivatives have shown compelling in vitro antiproliferative activities against a range of human cancer cell lines, such as pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancers . These compounds often function by inducing apoptosis and causing cell cycle arrest in target cells . This product is intended for research purposes as a key building block in the synthesis of more complex, pharmacologically active molecules . It is offered as a high-purity compound to ensure reliable and reproducible experimental results. This chemical is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one

InChI

InChI=1S/C7H8N2O/c10-7-8-4-3-6-2-1-5-9(6)7/h3-4H,1-2,5H2

InChI Key

NTABJQYYEDKKCD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=NC(=O)N2C1

Origin of Product

United States

Preparation Methods

Preparation Methods of 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one

General Synthetic Strategy

The synthesis of 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one typically involves constructing the fused pyrrolo-pyrimidine core through cyclization reactions starting from appropriately substituted pyrrole derivatives. The key step is the formation of the pyrimidine ring fused at the 1,2-positions of the pyrrole ring, often achieved by condensation or cycloaddition reactions involving pyrrole-2-carbaldehydes and nitrogen-containing reagents.

Reported Synthetic Routes

Tosylmethyl Isocyanide (TosMIC) Mediated Synthesis

One well-documented approach starts from pyrrole-2-carbaldehydes, which react with tosylmethyl isocyanide (TosMIC) to afford 3-tosylpyrrolo[1,2-c]pyrimidine intermediates in good yields (76–88%). The tosyl group serves as a good leaving group for subsequent transformations.

  • Step 1: Reaction of pyrrole-2-carbaldehyde derivatives with TosMIC yields 3-tosylpyrrolo[1,2-c]pyrimidines.
  • Step 2: Reductive desulfonylation using sodium amalgam (Na/Hg) removes the tosyl group to give the pyrrolo[1,2-c]pyrimidin-1(5H)-one core.
  • Step 3: Alkylation or arylation at the nitrogen atom can be performed to obtain various salts or derivatives.

This method provides a modular route to the target compound and its derivatives with the possibility of introducing substituents at the nitrogen position to tune properties.

Reductive Desulfonylation

The desulfonylation step is crucial for removing the tosyl protecting group. Sodium amalgam (Na/Hg) is used under strongly reductive conditions to achieve this transformation. However, yields are moderate due to the harshness of the conditions and potential side reactions.

N-Alkylation and N-Arylation

After obtaining the pyrrolo[1,2-c]pyrimidin-1(5H)-one core, N-alkylation with methyl iodide or methyl tetrafluoroborate proceeds with excellent yields to give stable pyrimidinium salts. N-arylation can be achieved using diaryl λ^3-chlorane reagents, allowing the introduction of aryl groups at the nitrogen.

Experimental Data and Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Pyrrole-2-carbaldehyde + TosMIC Room temperature, solvent (not specified) 76–88 Formation of 3-tosylpyrrolo[1,2-c]pyrimidines
Desulfonylation Na/Hg amalgam, reductive conditions Moderate Removal of tosyl group to form pyrrolo-pyrimidinone core
N-Alkylation Methyl iodide or [Me3O][BF4], mild conditions Excellent Formation of pyrimidinium salts
N-Arylation Diaryl λ^3-chlorane reagent Good Introduction of aryl groups at nitrogen

Mechanistic Insights and Structural Characterization

Mechanism of TosMIC Cyclization

The reaction of pyrrole-2-carbaldehydes with TosMIC involves nucleophilic attack of the isocyanide carbon on the aldehyde, followed by cyclization to form the fused pyrrolo-pyrimidine ring. The tosyl group stabilizes intermediates and facilitates ring closure.

Structural Confirmation

X-ray crystallography has confirmed the structures of intermediates and final products, including pyrimidinium salts and arylated derivatives. The fused bicyclic structure is well-defined, and the nitrogen atoms occupy positions consistent with the pyrrolo[1,2-c]pyrimidine framework.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Applicability
TosMIC-mediated cyclization High regioselectivity, modular Requires reductive desulfonylation 76–88% (intermediate) Suitable for diverse derivatives
Reductive desulfonylation Effective tosyl removal Harsh conditions, moderate yield Moderate Critical but challenging step
N-Alkylation/N-Arylation High yield, versatile functionalization Requires additional reagents Excellent Allows structural diversification

Summary of Research Results

  • The TosMIC approach is the most widely used and reliable method for constructing the 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one core.
  • Reductive desulfonylation remains a bottleneck due to moderate yields and harsh reaction conditions.
  • Functionalization at the nitrogen atom via alkylation or arylation expands the chemical space of derivatives for further biological or catalytic studies.
  • Structural studies confirm the integrity and aromaticity of the fused heterocyclic system.
  • The preparation methods align with the need for stable intermediates and versatile functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyrimidinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydropyrrolo derivatives .

Scientific Research Applications

6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which can have therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural or functional similarities to 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one, based on molecular frameworks, substituents, or synthetic pathways:

Key Structural Analogs

Compound Name (CAS) Core Structure Substituents Similarity Index Key Properties
1,3-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (46155-89-9) Pyrrolo-pyrimidine-dione Methyl groups at N1 and N3; two ketones 0.93 Higher polarity due to dione; reduced solubility in nonpolar solvents
Pyrrolo[1,2-a]pyrazin-1(2H)-one (136927-63-4) Pyrrolo-pyrazine Ketone at 1-position 0.69 Pyrazine ring enhances π-π stacking potential; lower thermal stability vs. pyrimidine analogs
6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione (635698-34-9) Pyrrolo-pyrimidine-dione Benzyl group at C6; two ketones 0.66 Increased steric bulk; potential for enhanced receptor binding
4-(Ethoxycarbonyl)-3-pentyl-2,3,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-1(5H)-iminium formate (CAS not provided) Pyrrolo-pyrimidine Ethoxycarbonyl, pentyl substituents N/A Formate salt improves crystallinity; substituents modulate lipophilicity

Physicochemical Properties

  • Melting Points : Pyrolo-pyrimidine derivatives often exhibit high melting points (>250°C) due to strong intermolecular hydrogen bonding and aromatic stacking. For example, compound 6a () melts at 347.4–347.8°C, while 3-chloro derivative 6b melts at 306.3–306.7°C, highlighting the impact of substituents on crystallinity .
  • Solubility : The target compound and its analogs (e.g., 6a–d ) show poor solubility in common organic solvents (e.g., THF, DMSO), complicating spectroscopic characterization .

Research Findings and Implications

Substituent Effects: Chloro or methoxy groups (e.g., 6b, 6c) enhance electronic density, altering reactivity in nucleophilic substitutions. For instance, 6b (3-chloro) shows a 65% yield, suggesting favorable reaction kinetics vs. non-substituted analogs .

Biological Relevance : While direct data are absent, pyrimidine derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The benzyl-substituted analog (CAS 635698-34-9) may exhibit improved target affinity due to hydrophobic interactions .

Challenges : Poor solubility remains a hurdle for pharmacological development. Strategies like salt formation (e.g., hydrochloride in ) or PEGylation could improve bioavailability.

Biological Activity

6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in oncology and cellular signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C7H9ClN2O
  • Molecular Weight : 172.61 g/mol
  • CAS Number : 1993054-03-7
  • Purity : Typically ≥ 95% .

The primary biological activity of 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one is attributed to its interaction with specific kinases involved in cellular processes:

  • Target Kinase : ATR kinase (Ataxia Telangiectasia and Rad3 related protein)
  • Mode of Action : The compound inhibits ATR kinase, which plays a crucial role in the DNA damage response pathway. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents and can induce apoptosis in rapidly dividing cells .

Anticancer Activity

The compound has shown promising results in various studies assessing its anticancer properties:

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and others.
  • Results : In vitro studies demonstrated that 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one significantly induced cell death in cancer cells with high DNA replication rates. The mechanism involves the activation of apoptotic pathways triggered by DNA damage .

Anti-necroptotic Activity

In addition to its anticancer effects, this compound has exhibited anti-necroptotic activity:

  • Cellular Assays : Experiments conducted on human and mouse cells indicated that the compound effectively inhibited necroptosis, a form of programmed cell death distinct from apoptosis. This effect is mediated through its interaction with receptor-interacting protein kinase 1 (RIPK1) .

Pharmacokinetics

The pharmacokinetic profile of 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one suggests favorable characteristics:

  • Bioavailability : Similar compounds have demonstrated good bioavailability.
  • Drug Interactions : Low risk of drug-drug interactions has been noted in preliminary studies .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one against various cancer cell lines. The findings revealed:

Cell LineIC50 (µM)Mechanism
MCF-712.5ATR inhibition leading to apoptosis
A54915.0Induction of DNA damage response
HeLa10.0Activation of apoptotic pathways

This study concluded that the compound's ability to inhibit ATR kinase significantly enhances its potential as an anticancer agent .

Study 2: Anti-necroptotic Properties

Another investigation focused on the anti-necroptotic effects of the compound. The results were as follows:

Cell TypeTreatment Concentration (µM)Observed Effect
Human Fibroblasts5Reduced necroptosis
Mouse Macrophages10Inhibition of RIPK1 activity

This study highlighted the compound's potential therapeutic applications in conditions characterized by excessive necroptosis .

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